5-Amino-3-(6-imidazo[1,2-a]pyridyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33022526 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
The preparation of MFCD33022526 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability . This method involves the use of specific reagents and conditions to achieve the desired crystal form, which is essential for its application in pharmaceutical compositions.
Analyse Chemischer Reaktionen
MFCD33022526 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Wirkmechanismus
The mechanism of action of MFCD33022526 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. Understanding the molecular targets and pathways involved is crucial for developing new therapeutic applications for MFCD33022526 .
Vergleich Mit ähnlichen Verbindungen
MFCD33022526 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures or methanesulfonate crystal forms. These compounds may share some properties with MFCD33022526, such as stability and reactivity, but differ in their specific applications and effects. The comparison of these compounds can provide insights into the unique features and potential advantages of MFCD33022526 .
Conclusion
MFCD33022526 is a compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable subject for research and industrial applications
Eigenschaften
Molekularformel |
C10H8N4O |
---|---|
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
3-imidazo[1,2-a]pyridin-6-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H8N4O/c11-9-5-8(13-15-9)7-1-2-10-12-3-4-14(10)6-7/h1-6H,11H2 |
InChI-Schlüssel |
BISAJROMXZUAJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN2C=C1C3=NOC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.